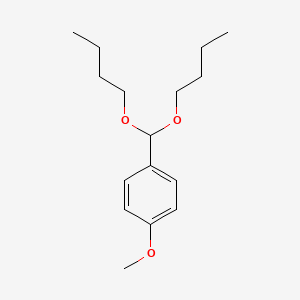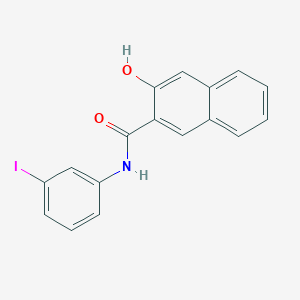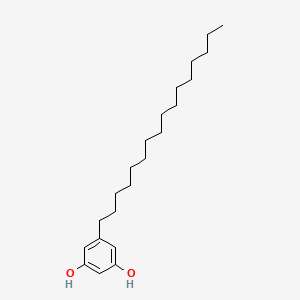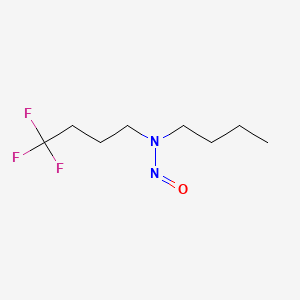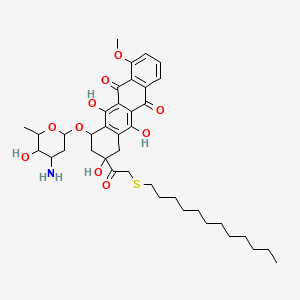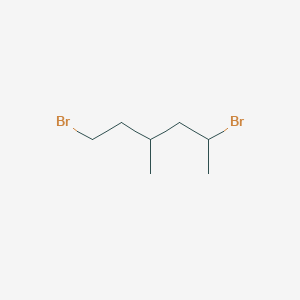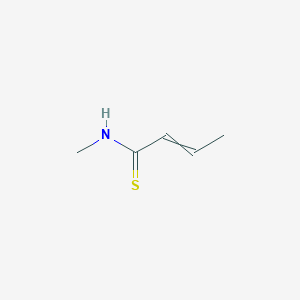
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where a bromine atom and two methoxy groups are attached to an ethyl group, which is further connected to a methyl-substituted benzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene typically involves the bromination of 1,1-dimethoxyethyl-4-methylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative without the bromine substituent.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated organic compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its possible use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, where its specific chemical properties are advantageous
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which are essential for its reactivity and applications. The pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-(2-Bromo-1,1-dimethoxyethyl)-4-methylbenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1-dimethoxyethyl)-4-nitrobenzene: This compound has a nitro group instead of a methyl group, which significantly alters its chemical properties and reactivity.
2-(2-Bromo-1,1-dimethoxyethyl)naphthalene: This compound features a naphthalene ring instead of a benzene ring, leading to differences in its chemical behavior and applications.
2-(Benzyloxy)-1-(2-bromo-1,1-dimethoxyethyl)-4-chlorobenzene: The presence of a benzyloxy group and a chlorine atom introduces additional functional groups that can participate in various chemical reactions.
Properties
CAS No. |
84508-58-7 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(2-bromo-1,1-dimethoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-9-4-6-10(7-5-9)11(8-12,13-2)14-3/h4-7H,8H2,1-3H3 |
InChI Key |
LNPDYSZOXGKCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
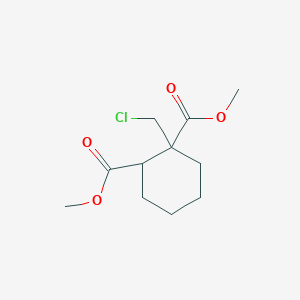
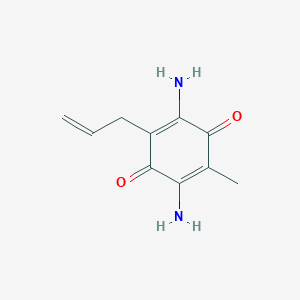

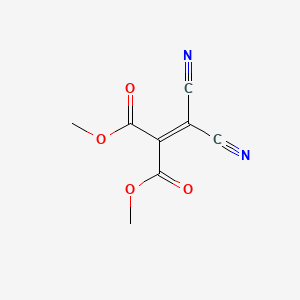
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
